molecular formula C12H17NO2S2 B2775922 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396809-22-5

1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2775922
CAS No.: 1396809-22-5
M. Wt: 271.39
InChI Key: UNXOUEBICMJXOJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which is further substituted with a thiophen-2-yl group

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylsulfonyl chloride with 4-(thiophen-2-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and thiophen-2-yl moiety may contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    1-(Thiophen-2-yl)piperidine: Shares the thiophen-2-yl group but lacks the cyclopropylsulfonyl group.

    4-(Thiophen-2-yl)piperidine: Similar structure but without the cyclopropylsulfonyl substitution.

    Cyclopropylsulfonyl derivatives: Compounds with the cyclopropylsulfonyl group attached to different core structures.

Uniqueness: 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the combination of the cyclopropylsulfonyl group and the thiophen-2-yl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-17(15,11-3-4-11)13-7-5-10(6-8-13)12-2-1-9-16-12/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOUEBICMJXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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